H-Ala-Phe-Pro-pNA

説明

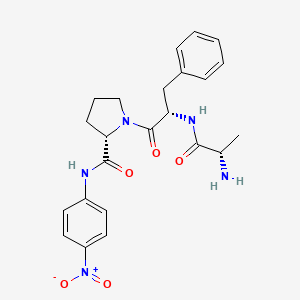

H-Ala-Phe-Pro-pNA is a useful research compound. Its molecular formula is C23H27N5O5 and its molecular weight is 453.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

H-Ala-Phe-Pro-pNA plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. One of the primary enzymes that interact with this compound is tripeptidyl peptidase. This enzyme cleaves the peptide bond between the proline and p-nitroaniline, releasing p-nitroaniline, which can be measured spectrophotometrically due to its yellow color. The interaction between this compound and tripeptidyl peptidase is specific and allows for the assessment of enzyme activity in various experimental conditions .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cellular assays, the hydrolysis of this compound by enzymes such as tripeptidyl peptidase can be used to monitor enzyme activity and study the regulation of proteolysis. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteolytic enzymes, which are essential for protein turnover and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteolytic enzymes, leading to the cleavage of the peptide bond and the release of p-nitroaniline. This process is facilitated by the binding of this compound to the active site of the enzyme, where specific amino acid residues catalyze the hydrolysis reaction. The release of p-nitroaniline can be quantitatively measured, providing insights into enzyme kinetics and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored as a powder at -20°C for up to three years, but its stability decreases in solution. It is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month to maintain its activity. Repeated freeze-thaw cycles should be avoided to prevent degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may effectively serve as a substrate for proteolytic enzymes without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis. It interacts with enzymes such as tripeptidyl peptidase, which cleaves the peptide bond and releases p-nitroaniline. This interaction is crucial for studying enzyme kinetics and understanding the regulation of proteolytic pathways. The metabolic flux and levels of metabolites can be influenced by the activity of this compound in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its availability as a substrate for proteolytic enzymes. Understanding the transport and distribution mechanisms is essential for optimizing experimental conditions and interpreting results .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell. This localization is important for ensuring that this compound is available to interact with proteolytic enzymes and participate in biochemical reactions .

生物活性

H-Ala-Phe-Pro-pNA (H-Ala-Phe-Pro-p-nitroanilide) is a synthetic tripeptide substrate widely studied for its biological activity, particularly in relation to peptidases and proteolytic enzymes. This compound serves as a substrate in various enzymatic assays, particularly for dipeptidyl peptidase IV (DPP-IV) and related enzymes. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, its applications in research, and relevant case studies.

Enzymatic Activity

This compound is primarily utilized to assess the activity of prolyl tripeptidyl peptidases. These enzymes cleave peptide bonds at the N-terminal side of proline residues, making this compound an ideal substrate for studying such enzymatic activities.

Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV is a serine protease that plays a significant role in glucose metabolism and is a target for diabetes treatment. The amidolytic activity of DPP-IV can be measured using this compound as follows:

- Assay Conditions : The enzyme reaction typically occurs in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0) at 37°C.

- Measurement : The release of p-nitroaniline (pNA) is monitored spectrophotometrically at 405 nm as the substrate is hydrolyzed .

Enzyme Characterization

A study characterized an extracellular dipeptidase from Streptococcus gordonii, which utilized this compound as a substrate. The research demonstrated that this enzyme could effectively hydrolyze the substrate, leading to the generation of pNA, which was quantitatively measured . The kinetic parameters of the enzyme were determined, revealing an optimal pH range for activity between 6.5 and 8.0.

Inhibition Studies

Inhibition studies using this compound have revealed important insights into the mechanisms of DPP-IV inhibitors. For instance, various peptide analogs were tested for their inhibitory potential against DPP-IV using this substrate. Results indicated that certain peptides could inhibit DPP-IV with IC50 values significantly lower than those observed with standard inhibitors .

Case Studies

- Prolyl Tripeptidyl Peptidase from Porphyromonas gingivalis :

- Comparative Analysis of Peptide Substrates :

Data Tables

| Enzyme | Substrate Used | pH Optimum | Kinetic Parameters | Inhibition Type |

|---|---|---|---|---|

| DPP-IV | This compound | 6.5 - 8.0 | Km = 0.15 mM | Competitive |

| Prolyl Tripeptidyl Peptidase | This compound | 6.5 - 8.0 | Vmax = 200 μmol/min | Non-competitive |

科学的研究の応用

Enzyme Activity Assays

H-Ala-Phe-Pro-pNA serves as a substrate for measuring the activity of proteolytic enzymes. Its specificity allows researchers to accurately assess enzyme kinetics and mechanisms, which is crucial in biochemical research.

- Case Study : In a study assessing prolyl tripeptidyl peptidase from Porphyromonas gingivalis, this compound was used to measure enzyme activity, demonstrating its effectiveness as a substrate in enzymatic assays .

Peptide Synthesis

This compound is instrumental in synthesizing peptides with specific sequences that enhance therapeutic efficacy. It acts as a building block in the development of bioactive peptides.

- Data Table: Peptide Synthesis Applications

| Peptide Sequence | Therapeutic Application | Notes |

|---|---|---|

| H-Ala-Phe-Pro | Antihypertensive agents | Enhances stability |

| H-Phe-Pro-Ala | Anticancer therapies | Improves bioactivity |

Drug Development

This compound plays a vital role in high-throughput screening for potential drug candidates, particularly those targeting specific proteolytic pathways. Its use in drug discovery can lead to the development of peptide-based therapeutics.

- Insight : The compound's ability to inhibit specific enzymes makes it valuable for developing treatments for diseases such as diabetes and cancer .

Diagnostic Applications

This peptide can be integrated into diagnostic kits to detect protease activity in biological samples. This application is essential for early disease diagnosis and monitoring treatment efficacy.

- Example : Diagnostic assays utilizing this compound can help identify elevated protease levels associated with certain medical conditions, providing critical information for patient management .

Research on Protein Interactions

This compound aids in studying protein-protein interactions, acting as a probe that allows researchers to delve into complex biological processes.

化学反応の分析

Enzymatic Hydrolysis by Dipeptidyl Peptidase IV (DPP-IV)

Reaction Mechanism:

DPP-IV cleaves the peptide bond between proline and pNA in H-Ala-Phe-Pro-pNA, releasing free pNA. This reaction is critical for studying DPP-IV, an enzyme implicated in glucose metabolism and immune regulation .

Key Characteristics:

-

Kinetics : Follows Michaelis-Menten kinetics, with activity proportional to pNA release measured at 405 nm (ε = 8,800 M⁻¹cm⁻¹) .

-

Inhibition : Susceptible to competitive inhibitors like diprotin A (IC₅₀ = 2.5 µM) .

Cleavage by Prolyl Tripeptidyl Aminopeptidases (TPP)

Reaction Mechanism:

Prolyl tripeptidyl aminopeptidases hydrolyze the peptide bond between alanine and phenylalanine , yielding H-Ala and Phe-Pro-pNA. Subsequent cleavage of Phe-Pro-pNA by dipeptidyl peptidases releases pNA .

Key Findings:

-

Efficiency : PepV (a metalloprotease from Streptococcus gordonii) cleaves this compound with 20% efficiency compared to simpler dipeptides like Ala-Ala (100%) .

-

pH Stability : Stable in pH 3–8; hydrolyzes to dipeptides outside this range .

Non-Enzymatic Degradation Pathways

Diketopiperazine (DKP) Formation:

Under acidic or basic conditions, this compound undergoes intramolecular cyclization to form Phe-Pro-DKP. This reaction is pH-dependent and follows pseudo-first-order kinetics .

\text{H Ala Phe Pro pNA}\xrightarrow{\text{pH 3 text or }>8}}\text{Phe Pro DKP}+\text{by products}

Kinetic Parameters:

Comparative Analysis of Enzymatic Reactions

Structural and Kinetic Insights

-

Substrate Specificity : The sequence Ala-Phe-Pro mimics natural substrates of bacterial TPPs, enabling studies on enzyme-substrate interactions .

-

Inhibitor Design : Modifying the N-terminal residue (e.g., replacing Ala with Ile) enhances DPP-IV inhibition, as seen with Ile-Pro-Ile (IC₅₀ = 150 µM) .

-

Synthesis Challenges : Solid-phase peptide synthesis risks diketopiperazine impurities, especially under basic conditions .

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5/c1-15(24)21(29)26-19(14-16-6-3-2-4-7-16)23(31)27-13-5-8-20(27)22(30)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIGBDVGAFWEAH-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of H-Ala-Phe-Pro-pNA in studying Porphyromonas gingivalis?

A1: this compound serves as a substrate for the enzyme prolyl tripeptidyl peptidase (PTP) produced by Porphyromonas gingivalis []. Researchers can analyze the breakdown of this compound by PTP to determine the enzyme's activity levels and characterize its properties. This information is valuable for understanding the pathogenesis of P. gingivalis, a bacterium implicated in periodontal disease.

Q2: The research mentions PTP is a "serine enzyme." How does this relate to this compound?

A2: The classification of PTP as a "serine enzyme" means it utilizes a serine amino acid residue within its active site to facilitate the breakdown of substrates like this compound. The researchers confirmed this by demonstrating that PTP activity was inhibited by compounds known to target serine enzymes, such as Pefabloc SC, diisopropyl fluorophosphate, and 3,4–dichloroisocoumarin []. This knowledge can be used to design more specific inhibitors that could potentially target PTP activity in P. gingivalis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。